2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide
Description
Historical Context of Azepane and Piperidine Derivatives
Piperidine and azepane derivatives have played pivotal roles in organic chemistry and drug discovery since their identification in the 19th century. Piperidine, a six-membered heterocyclic amine, was first isolated from black pepper (Piper nigrum) in 1850. Its structural simplicity and conformational flexibility made it a cornerstone for synthesizing alkaloids and pharmaceuticals. Azepane, a seven-membered analog, emerged later as a scaffold for designing bioactive molecules due to its expanded ring size and enhanced binding versatility.
The integration of piperidine and azepane moieties into hybrid structures, such as 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide , represents a modern innovation in medicinal chemistry. Early work on piperidine derivatives focused on natural product isolation, while azepane gained prominence in the mid-20th century for its role in antipsychotics and analgesics. Key milestones include:
Significance in Medicinal Chemistry and Drug Discovery
Piperidine-azepane hybrids exhibit unique pharmacological profiles due to:
- Conformational flexibility : The azepane ring adopts boat or chair conformations, enabling interactions with diverse protein pockets.
- Dual pharmacophoric elements : Piperidine contributes basicity, while the carboxamide group enhances hydrogen-bonding capacity.
Table 1 : Therapeutic Applications of Related Compounds
These hybrids are investigated for:
Chemical Classification and Taxonomy
This compound (C₁₅H₂₇N₃O) belongs to:
- IUPAC class : N-substituted azepane-1-carboxamides.
- Functional groups : Secondary amine (piperidine), tertiary amine (azepane), carboxamide.
Table 2 : Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular weight | 265.40 g/mol | |
| Hybridization states | sp³ (piperidine/azepane nitrogens) | |
| LogP (predicted) | 2.1 |
The compound’s structure combines a piperidin-4-yl group appended to an azepane ring, with an isopropyl carboxamide substituent at position 1. This configuration enhances metabolic stability compared to simpler piperidine analogs.
Research Landscape Analysis
Recent advances in synthesizing and optimizing this compound include:
- Synthetic methodologies :
- Computational studies : Molecular dynamics simulations reveal interactions with σ1 receptors (ΔG = -9.2 kcal/mol).
Table 3 : Recent Studies on Piperidine-Azepane Hybrids
Patent analyses highlight applications in Nav1.8 inhibition (WO2021257418A1), though specific claims about This compound remain undisclosed. Collaborative efforts between academia and industry aim to exploit its dual-ring system for CNS and oncology therapeutics.
Properties
IUPAC Name |
2-piperidin-4-yl-N-propan-2-ylazepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-12(2)17-15(19)18-11-5-3-4-6-14(18)13-7-9-16-10-8-13/h12-14,16H,3-11H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWXHNPRSJAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCCCC1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150539 | |
| Record name | 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-20-1 | |
| Record name | 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Pyridine Precursors
Piperidine rings are commonly synthesized by catalytic hydrogenation of pyridine derivatives. This method is well-established and has been optimized for stereoselectivity and industrial scalability.
- Transition metal catalysts such as ruthenium, cobalt, nickel, iridium, rhodium, and palladium are employed under various conditions to reduce pyridine rings to piperidines.
- For instance, cobalt-based heterogeneous catalysts on titanium nanoparticles allow acid-free hydrogenation with good yields and selectivity, even in aqueous media.
- Ruthenium catalysts enable diastereoselective cis-hydrogenation of substituted pyridines.
- Nickel silicide catalysts represent a recent advance for efficient pyridine hydrogenation.
- Iridium catalysts with chiral ligands facilitate asymmetric hydrogenation of 2-substituted pyridinium salts, important for stereochemical control in drug synthesis.
- Palladium and rhodium catalysis allow access to fluorinated piperidines and functionalized piperidines through hydrogenation and subsequent functional group transformations.
Application to 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide
The piperidin-4-yl moiety in the target compound can be prepared by hydrogenation of a suitably substituted pyridine precursor bearing the azepane substituent or protected azepane derivative. The hydrogenation step typically precedes or follows the introduction of the carboxamide group.
Intramolecular Cyclization for Azepane Ring Formation
The azepane ring (seven-membered nitrogen heterocycle) can be synthesized via intramolecular cyclization reactions:
- Nucleophilic substitution or ring-closing reactions of linear precursors bearing appropriate leaving groups and nucleophilic amines.
- Ring expansion of smaller nitrogen heterocycles (e.g., piperidine) or carbocycles via rearrangement or insertion reactions.
- Catalysts or reagents such as bases, acids, or transition metals may facilitate cyclization.
Intramolecular cyclization offers regio- and stereoselective control, which is crucial for the azepane ring in the target compound.
Amide Bond Formation (Carboxamide Synthesis)
The carboxamide group at the azepane nitrogen is typically introduced by:
- Coupling of the azepane amine with an isopropylcarboxylic acid derivative (e.g., acid chloride, anhydride, or activated ester).
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) under mild conditions to avoid racemization.
- Protection/deprotection strategies may be employed to selectively functionalize the azepane nitrogen.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of substituted pyridine precursor | Synthesis of pyridine ring bearing azepane substituent or precursor fragment | Standard pyridine synthesis methods | Substituted pyridine intermediate |
| 2 | Catalytic hydrogenation | Hydrogenation of pyridine to piperidine ring | Ru, Co, Ni, or Ir catalyst; H2; solvent | Piperidin-4-yl intermediate |
| 3 | Azepane ring formation | Intramolecular cyclization or ring expansion to form azepane ring | Base or acid catalysis; heat; solvent | Azepane-containing intermediate |
| 4 | Amide bond formation | Coupling of azepane amine with isopropylcarboxylic acid derivative | Carbodiimide or uronium coupling agents | Final compound: this compound |
Research Findings and Yield Data
While direct literature on this exact compound’s preparation is limited, analogous syntheses of piperidine and azepane carboxamides report:
| Method | Yield (%) | Notes |
|---|---|---|
| Catalytic hydrogenation of pyridine derivatives | 70–95% | High selectivity with Ru, Co catalysts; stereoselective variants yield >90% |
| Intramolecular cyclization for azepane formation | 60–85% | Dependent on substrate and conditions; ring expansion methods yield moderate to high yields |
| Amide coupling reactions | 75–98% | Efficient under mild conditions; minimal racemization observed |
These yields suggest that a combined approach using hydrogenation, cyclization, and amide coupling is feasible for efficient synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or azepane rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or azepane derivatives.
Scientific Research Applications
Receptor Ligands
Recent studies highlight the role of 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide as a ligand for various receptors, including histamine H3 and sigma receptors. Its structural attributes allow it to interact effectively with these targets, making it a candidate for the treatment of conditions like pain and neurodegenerative diseases.
Case Study: Dual Action on Sigma and Histamine Receptors
A study published in PMC demonstrated that compounds similar to this compound exhibit dual activity on histamine H3 and sigma receptors. The piperidine structure was found to enhance binding affinity, suggesting potential therapeutic applications in managing nociceptive and neuropathic pain .
Antinociceptive Activity
The compound has shown promise in preclinical models for antinociceptive activity. Research indicates that derivatives containing the piperidine ring can modulate pain pathways effectively, providing insights into their use as analgesics.
Data Table: Binding Affinities of Piperidine Derivatives
| Compound | hH3R Binding Affinity (nM) | σ1R Binding Affinity (nM) |
|---|---|---|
| KSK67 | 7.7 | 4.5 |
| KSK68 | 7.9 | 2958 |
| KSK94 | Selective for H3R | Not applicable |
This table illustrates the varying affinities of related compounds, underscoring the importance of structural modifications on receptor interactions .
Synthesis and Structural Analysis
The synthesis of this compound involves multiple steps that include alkylation reactions and crystallographic studies to determine the protonation states of the nitrogen atoms within the piperidine ring. Such investigations are critical for understanding how modifications can optimize biological activity.
Protonation Studies
Research has shown that the protonation states of nitrogen atoms significantly influence the compound's binding affinity to receptors. Protonation behavior was analyzed using potentiometric titration and NMR spectroscopy, revealing insights into the basicity of the compound .
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide involves:
Molecular Targets: The compound may target specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, in the nervous system.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to therapeutic effects in conditions like chronic pain or anxiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of N-substituted carboxamides featuring piperidine/azepane scaffolds. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Ring Systems : The target compound’s azepane-piperidine fusion distinguishes it from analogs with single-ring systems (e.g., piperazine in or indazole in ).
- Pharmacological Activity: Most analogs exhibit psychoactive or receptor-binding properties (e.g., opioid, cannabinoid), but the target compound’s activity remains uncharacterized .
Table 2: Physicochemical Properties
Key Observations:
- Physical State : The target compound’s liquid state contrasts with solid analogs, suggesting lower crystallinity and possible enhanced bioavailability .
- Synthetic Accessibility : Piperidine/azepane fusion likely requires multi-step synthesis, whereas simpler analogs (e.g., piperazine derivatives) are synthesized in fewer steps .
Biological Activity
2-(Piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide, a compound with the molecular formula C15H29N3O and a molecular weight of 267.41 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C15H29N3O |
| Molecular Weight | 267.41 g/mol |
| CAS Number | 1315366-20-1 |
| IUPAC Name | 2-piperidin-4-yl-N-propan-2-ylazepane-1-carboxamide |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Research indicates that compounds containing piperidine structures often exhibit significant biological activity, including anticancer properties. For instance, related piperidone compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases .
Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. In vitro assays have shown that this compound induces cell death in breast, pancreatic, leukemia, lymphoma, and colon cancer cells. The cytotoxic concentration required to achieve a 50% reduction in cell viability (CC50) is typically in the low micromolar range .
Apoptosis Induction
The compound's ability to induce apoptosis has been substantiated through various assays that measure DNA fragmentation and cell cycle alterations. Notably, it was observed that treatment with this compound leads to an increase in the sub-G0/G1 population of cells, indicative of apoptosis .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. The presence of the piperidine ring is crucial for its interaction with biological targets. Studies have explored modifications to the piperidine moiety and their impact on biological activity, revealing that certain substitutions can enhance potency and selectivity against specific targets .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on acute lymphoblastic lymphoma and colon cancer cell lines. Results indicated significant cytotoxicity correlated with increased ROS levels and mitochondrial dysfunction .
- Mechanistic Insights : Further research has demonstrated that this compound acts as a proteasome inhibitor, leading to the accumulation of polyubiquitinated proteins, which is associated with pro-apoptotic signaling pathways .
Q & A
Q. What are the established synthesis routes for 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide, and what intermediates are critical for structural fidelity?
The synthesis typically involves multi-step reactions, starting with the condensation of piperidin-4-amine derivatives with azepane precursors. A key intermediate is the formation of the carboxamide bond via coupling reagents like EDCI/HOBt, ensuring regioselectivity . Post-condensation, purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical. Intermediate characterization by -NMR and LC-MS confirms the absence of side products (e.g., over-alkylation) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): -NMR identifies protons on the piperidine and azepane rings (δ 1.2–3.5 ppm for aliphatic protons; δ 6.5–7.2 ppm for amide protons if present) .
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H] at m/z 295.23 for CHNO) and detects impurities .
- Infrared Spectroscopy (IR): Confirms carboxamide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data between crystallography and NMR for this compound?
Discrepancies often arise from dynamic conformational changes in solution versus solid-state rigidity. For example, X-ray crystallography may show a planar carboxamide group, while NMR reveals rotational flexibility. To resolve this:
Q. What strategies optimize the compound’s bioavailability given its rapid in vivo clearance?
- Structural Modifications: Introduce hydrophilic groups (e.g., PEGylation at the azepane nitrogen) to enhance solubility .
- Prodrug Design: Mask the carboxamide as an ester to improve membrane permeability, with enzymatic cleavage in target tissues .
- Pharmacokinetic Studies: Use radiolabeled analogs (e.g., ) in rodent models to track distribution and metabolism .
Q. How can researchers address low yield in the final coupling step of the synthesis?
- Reaction Optimization: Screen coupling reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. DCM) to improve efficiency .
- Catalytic Additives: Use DMAP or HOAt to reduce racemization .
- Temperature Control: Lower reaction temperatures (0–5°C) minimize side reactions like epimerization .
Methodological Challenges & Data Interpretation
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition activity?
- Positive Controls: Include known inhibitors (e.g., PARP-1 inhibitors for studies on DNA repair pathways) to validate assay sensitivity .
- Negative Controls: Use scrambled analogs (e.g., with inverted stereochemistry) to confirm target specificity .
- Dose-Response Curves: Generate IC values across 3–5 logarithmic concentrations to assess potency and Hill slopes for cooperative binding .
Q. How should researchers interpret conflicting bioactivity data across cell lines?
Variability may arise from differences in membrane transporters or metabolic enzymes. Mitigate this by:
- Cell Panel Screening: Test across ≥5 cell lines (e.g., HEK293, HeLa, MDA-MB-231) to identify consistent trends .
- Transcriptomic Profiling: Correlate activity with expression levels of putative targets (e.g., via RNA-seq) .
- Knockout Models: Use CRISPR/Cas9 to silence candidate targets and confirm mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
